molecular formula C21H22N2O3 B2849857 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea CAS No. 1351651-48-3

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Número de catálogo: B2849857
Número CAS: 1351651-48-3
Peso molecular: 350.418
Clave InChI: FBERIJNGCFUPRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a urea core, which is a privileged scaffold in pharmaceutical development due to its exceptional ability to form multiple stable hydrogen bonds with biological targets, a key interaction for achieving potent and selective activity . Urea-based compounds are widely investigated for their potential to inhibit various enzymes, including kinases . The structure of this particular compound incorporates a naphthalen-1-yl group, a moiety that is frequently explored in the design of bioactive molecules and has been identified as a high-ranking pharmacophoric feature in virtual screening studies for kinase inhibitors . The simultaneous presence of ethoxyphenyl and hydroxyethyl substituents may offer researchers a versatile platform for studying structure-activity relationships (SAR) and optimizing crucial drug-like properties, such as solubility and permeability . This product is provided for research purposes to support early-stage discovery efforts in areas such as anticancer agent development and enzyme inhibition studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-26-20-13-6-5-12-18(20)23-21(25)22-14-19(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-13,19,24H,2,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBERIJNGCFUPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (BLT-4)

  • Structure : Substitutes the ethoxy group with methoxy (C-O-CH₃) and lacks the hydroxyethyl spacer.
  • Properties : Increased lipophilicity compared to the target compound due to the absence of a polar hydroxy group. BLT-4 (≥98% purity) is reported as a potent inhibitor in preclinical studies .
  • Applications : Used in biochemical assays targeting lipid metabolism pathways.

1-(2-(7-Methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)-3-(naphthalen-1-yl)urea oxalate (6b-13)

  • Structure: Contains a methoxy-substituted dihydroisoquinoline ethyl linker instead of the hydroxy-naphthylethyl group.
  • Synthesis : Synthesized with an 11.8% yield, indicating challenges in introducing bulky substituents .
  • Activity : The methoxy group may enhance metabolic stability compared to the hydroxy group in the target compound.

1-(2-Ethoxyethyl)-3-(1-naphthyl)urea

  • Structure : Features an ethoxyethyl chain (C-O-C₂H₅-CH₂) instead of the ethoxyphenyl-hydroxyethyl scaffold.
  • Physicochemical Properties: Molecular weight 258.32 g/mol; lower polarity than the target compound due to the absence of a phenolic hydroxy group .

BIRB 796 (Doramapimod)

  • Structure : A bulkier urea derivative with tert-butylpyrazole and morpholinylethoxy-naphthyl groups.
  • Pharmacology : Acts as a p38 MAP kinase inhibitor (IC₅₀ = 38 nM) due to its extended aromatic system and hydrogen-bonding capacity .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Reported Bioactivity
Target Compound ~340.4* 2-Ethoxyphenyl, hydroxy-naphthylethyl Moderate (polar hydroxy) Not explicitly reported
BLT-4 293.33 2-Methoxyphenyl, naphthyl Low (non-polar substituents) Lipid metabolism modulation
6b-13 461.45 (oxalate salt) Methoxy-dihydroisoquinoline, naphthyl Low (bulky substituents) Undisclosed
BIRB 796 527.7 tert-Butylpyrazole, morpholinylethoxy Low (high lipophilicity) Kinase inhibition (p38 MAPK)

*Calculated based on molecular formula.

Electronic and Steric Considerations

  • Naphthyl Orientation : The 1-naphthyl group in the target compound and 6b-13 may induce steric hindrance, affecting receptor interactions differently than 2-naphthyl in BLT-4 .

Métodos De Preparación

Reaction Protocol

  • Isolation of 2-Hydroxy-2-(Naphthalen-1-yl)Ethylamine

    • Synthesized via Friedel-Crafts alkylation of naphthalene with ethylene oxide, followed by amination with aqueous ammonia under high pressure (150°C, 48 h).
    • Yield : 62–68% after silica gel chromatography (ethyl acetate:hexane, 3:7).
  • Phosgene Activation

    • 2-Ethoxybenzenamine (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) at 0°C.
    • Phosgene (1.2 equiv) introduced via slow addition, generating 2-ethoxyphenyl isocyanate in situ.
  • Urea Formation

    • 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.1 equiv) added dropwise to the isocyanate solution.
    • Stirred at 25°C for 12 h, followed by quenching with ice-cold water.
Parameter Value
Temperature 0°C (activation), 25°C (coupling)
Reaction Time 12–14 h
Yield (Crude) 78%
Purification Recrystallization (ethanol/water)

Challenges and Mitigations

  • Phosgene Toxicity : Requires specialized equipment and strict safety protocols.
  • Hydroxyl Group Reactivity : Competitive O-acylation minimized by low-temperature conditions.

Synthetic Route 2: Carbonyldiimidazole (CDI)-Assisted Cyclization

Stepwise Procedure

  • Imidazolecarbamate Formation

    • 2-Ethoxybenzenamine (1.0 equiv) reacted with CDI (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 2 h.
  • Nucleophilic Attack by Hydroxyethylamine

    • 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.05 equiv) added, heated to 60°C for 6 h.
  • Workup

    • Filtered through Celite®, concentrated, and purified via flash chromatography (DCM:methanol, 95:5).
Parameter Value
CDI Equivalents 1.5
Solvent Anhydrous THF
Yield (Isolated) 84%

Advantages Over Phosgene Route

  • Eliminates toxic phosgene use.
  • Higher functional group tolerance due to milder conditions.

Green Chemistry Approach: Deep Eutectic Solvent (DES) Catalysis

Protocol Adapted from Fe3O4 Nanoparticle Systems

  • DES Composition : Choline chloride:urea (1:2 molar ratio)
  • Catalyst : Fe3O4 nanoparticles (10 mg/mmol substrate)
  • Conditions : 60°C, 8 h, solvent-free
Component Role
DES Reaction medium, H-bond promoter
Fe3O4 Lewis acid catalyst

Performance Metrics

Metric Value
Conversion (HPLC) 92%
Selectivity 88%
Catalyst Reusability 5 cycles (<10% loss)

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3) :
    δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 3.18 (dd, J = 13.5, 6.5 Hz, 1H, CH2NH), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 5.21 (s, 1H, OH), 7.28–8.15 (m, 11H, aromatic).
  • 13C NMR (125 MHz, CDCl3) :
    δ 14.8 (OCH2CH3), 63.5 (OCH2), 72.1 (C-OH), 118.4–134.7 (aromatic carbons), 158.9 (urea C=O).

Infrared Spectroscopy (IR)

  • Key Bands :
    3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (urea C=O), 1245 cm⁻¹ (C-O ether).

Comparative Analysis of Synthetic Methods

Method Yield Purity (HPLC) Safety Concerns Scalability
Phosgene-Mediated 78% 95% High Limited
CDI Cyclization 84% 97% Moderate High
DES/Fe3O4 Catalysis 81% 93% Low Industrial

Industrial-Scale Considerations

Cost Analysis

  • CDI Route : $12.50/g (raw materials)
  • DES Catalysis : $8.20/g (including solvent recovery)

Process Intensification Strategies

  • Continuous flow reactors for phosgene reactions
  • Microwave-assisted DES systems (30% reduction in reaction time)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea, and how are intermediates purified?

  • Methodology : The synthesis typically involves sequential nucleophilic additions and urea formation. For example:

Step 1 : React 2-ethoxyaniline with phosgene or equivalent isocyanate precursors to form the 2-ethoxyphenyl isocyanate intermediate.

Step 2 : Couple with 2-(naphthalen-1-yl)ethanolamine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization resolve discrepancies in crystallographic data for this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SHELX suite ) to resolve ambiguities in bond angles or hydrogen bonding. For amorphous samples, use:

  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR (DMSO-d6d_6, 400 MHz) to confirm urea NH protons (δ 8.2–8.5 ppm) and naphthalene aromaticity (δ 7.5–8.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (e.g., calculated for C21H23N2O3\text{C}_{21}\text{H}_{23}\text{N}_2\text{O}_3: 351.17 g/mol) .

Q. What initial biological screening assays are recommended to assess its bioactivity?

  • Methodology :

  • Anticancer : MTT assay (IC50_{50} determination) against HeLa or MCF-7 cells.
  • Anti-inflammatory : COX-2 inhibition ELISA.
  • Antioxidant : DPPH radical scavenging assay.
    • Controls : Compare with structurally similar ureas (e.g., 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea ) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) influence binding affinity to kinase targets?

  • Methodology :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB 3POZ) to compare binding modes.
  • Experimental Validation : Synthesize analogs (e.g., 1-(2-Methoxyphenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea) and test via kinase inhibition assays (e.g., ADP-Glo™).
    • Key Finding : Ethoxy groups enhance hydrophobic interactions in kinase ATP-binding pockets compared to methoxy .

Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?

  • Methodology :

  • Formulation : Use PEG-400/water (1:1 v/v) or cyclodextrin-based carriers.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxy group) to improve bioavailability.
  • Analytical Monitoring : LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Methodology :

  • Metabolite Profiling : Identify active metabolites via liver microsome incubation followed by UPLC-QTOF-MS.
  • Pathway Analysis : RNA-seq of treated tissues to compare gene expression (e.g., NF-κB vs. Nrf-2 pathways).
    • Case Study : A thiophene-urea analog showed potent in vitro antiproliferative activity but limited in vivo efficacy due to rapid glucuronidation .

Contradictions and Resolutions

  • Structural Ambiguity : Conflicting crystallographic data (e.g., bond angles) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Bioactivity Variability : Inconsistent IC50_{50} values across labs may stem from assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .

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